Dimethyl 3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester is a complex organic compound with a unique structure that includes a thiophene ring, carboxylic acid groups, and a naphthalenylcarbonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxylic acid groups through a series of reactions involving halogenation and subsequent substitution reactions. The naphthalenylcarbonyl group is then introduced through a coupling reaction, often using reagents such as naphthalenylcarbonyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The naphthalenylcarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid groups can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Thiophenedicarboxylic acid: Another thiophene derivative with carboxylic acid groups, used in similar applications.
3,4-Thiophenedicarboxylic acid: Differing in the position of the carboxylic acid groups, this compound also finds use in organic synthesis and materials science.
Uniqueness
2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester is unique due to the presence of the naphthalenylcarbonyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties .
Eigenschaften
CAS-Nummer |
379250-30-3 |
---|---|
Molekularformel |
C20H17NO5S |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
dimethyl 3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H17NO5S/c1-11-15(19(23)25-2)18(27-16(11)20(24)26-3)21-17(22)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,1-3H3,(H,21,22) |
InChI-Schlüssel |
FDXHRPLENCLWGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.